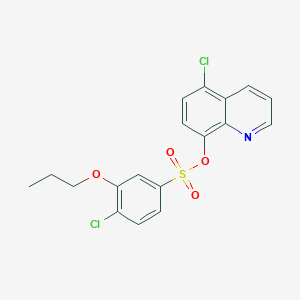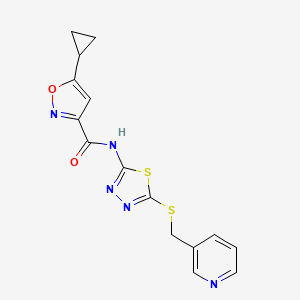![molecular formula C21H25N3O3 B2782465 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one CAS No. 2380010-39-7](/img/structure/B2782465.png)
2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one, also known as compound X, is a novel small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in disease progression. In cancer research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In cardiovascular research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been found to activate the Nrf2-Keap1 signaling pathway, which plays a key role in the regulation of oxidative stress and inflammation. In neurological research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been shown to modulate the activity of several neurotransmitter receptors, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects in various disease models. In cancer research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In cardiovascular research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been shown to reduce oxidative stress, inflammation, and cell death in the heart. In neurological research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been found to improve cognitive function, reduce neuronal damage, and enhance synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X is its high potency and selectivity, which makes it an ideal candidate for drug development. Another advantage is its low toxicity, which makes it a safe and well-tolerated drug. However, one limitation of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X is its poor solubility, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X. One direction is to optimize the synthesis method to improve the yield and purity of the 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X in animal models to determine its efficacy and safety. Additionally, further studies are needed to elucidate the mechanism of action of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X and to identify its molecular targets. Finally, clinical trials are needed to evaluate the therapeutic potential of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X in humans.
Métodos De Síntesis
The synthesis of 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X involves several steps, including the preparation of starting materials, the formation of intermediates, and the final step of cyclization. The starting materials include 2-aminopyridine, oxalyl chloride, and piperidine. The intermediates include N-(2-chloroacetyl)pyridine-2-amine and 1-(2-chloroacetyl)pyridine-2,6-dione. The final step involves the reaction of the intermediate with phenylhydrazine to form 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has shown promising anticancer activity against several cancer cell lines, including breast, colon, and lung cancer. In cardiovascular research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been shown to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurological research, 2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one X has been found to have potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
2-[1-(oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20-10-9-18(16-6-2-1-3-7-16)22-24(20)17-11-13-23(14-12-17)21(26)19-8-4-5-15-27-19/h1-3,6-7,9-10,17,19H,4-5,8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTXUHREPPBJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

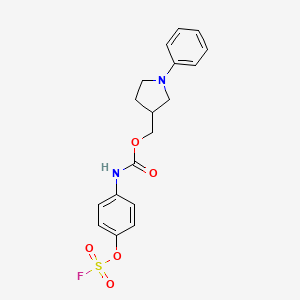
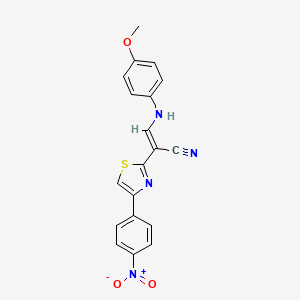


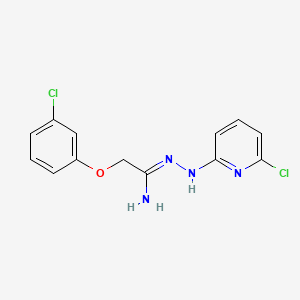
![2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B2782389.png)
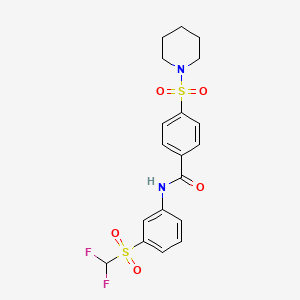
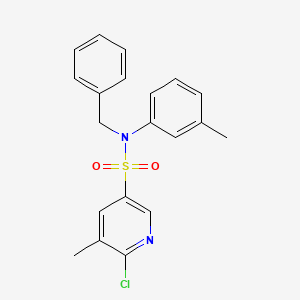
![4-(2,4-dimethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2782394.png)
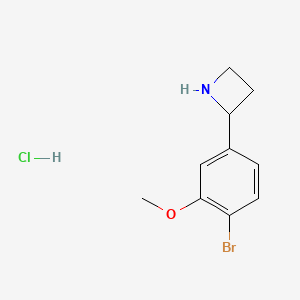
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2782397.png)
